(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple synthetic steps:
Synthesis of intermediates: : The process may start with the synthesis of key intermediates, such as 3-chloropyridine, pyrrolidine, and benzo[c]isoxazole derivatives.
Coupling reactions: : These intermediates are then coupled using appropriate reagents and conditions. For instance, the chloropyridine intermediate may be reacted with a pyrrolidine derivative under suitable conditions to form a pyrrolidinyl chloropyridine intermediate.
Final coupling and formation of the target compound: : The final step involves the coupling of the pyrrolidinyl chloropyridine intermediate with a benzo[c]isoxazole derivative to form the target compound. This step might require specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
The industrial production of this compound would require scalability and optimization of the synthetic routes. Key considerations include:
Raw material availability: : Ensuring a steady supply of the starting materials and intermediates.
Reaction efficiency: : Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: : Implementing efficient purification techniques like recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its reduced forms.
Substitution: : The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced with other nucleophiles.
Coupling reactions: : The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing agents: : Agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Various nucleophiles, such as amines, thiols, or alkoxides, for substitution reactions.
Catalysts: : Catalysts like palladium (Pd) or copper (Cu) compounds for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its biological activities, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: : Explored as a lead compound in drug discovery and development, targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors or enzymes: : The compound may bind to specific receptors or enzymes, altering their function.
Modulating signaling pathways: : It may influence cellular signaling pathways, leading to changes in cellular processes.
Inhibiting or activating proteins: : The compound could inhibit or activate proteins involved in disease-related pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparing (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone with similar compounds highlights its uniqueness. Similar compounds might include:
(3-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone derivatives: : These compounds share structural similarities but may differ in biological activity and applications.
Benzo[c]isoxazole derivatives: : Compounds with benzo[c]isoxazole moieties that have varying substituents and properties.
Phenyl-substituted isoxazole compounds: : These compounds may have different substituents on the phenyl ring, leading to diverse chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and chemical properties make it an attractive target for further investigation and development in fields ranging from medicinal chemistry to materials science.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-13-25-10-8-21(19)29-17-9-11-27(14-17)23(28)16-6-7-20-18(12-16)22(30-26-20)15-4-2-1-3-5-15/h1-8,10,12-13,17H,9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJAXLBHLMRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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